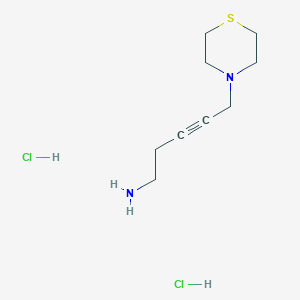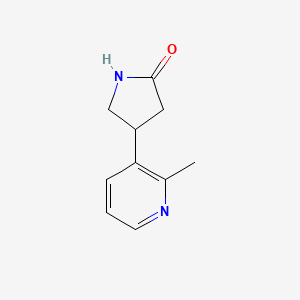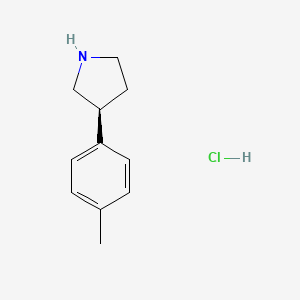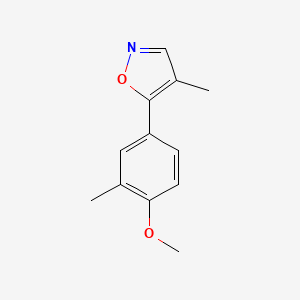
2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético es un compuesto orgánico sintético que pertenece a la clase de derivados de morfolinopirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas. La estructura del ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético incluye un anillo de morfolina fusionado a un anillo de pirimidina, con un grupo metilamino y una parte de ácido acético unidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético normalmente implica reacciones orgánicas de varios pasos. Un método común implica la condensación de 6-morfolinopirimidina con metilamina, seguida de la introducción del grupo ácido acético mediante una reacción de carboxilación. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están optimizados para la eficiencia, la rentabilidad y la sostenibilidad ambiental. El uso de reactores automatizados y técnicas avanzadas de purificación garantiza la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden producir derivados de amina o alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y agentes acilantes en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de morfolinopirimidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su posible uso en actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a diversos efectos biológicos, como actividades antiinflamatorias y anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metoxi-6-(4-(6-morfolinopirimidin-4-il)piperazin-1-il)(fenil)metil)fenol
- 2-(4,4-Dimetil-5,6-dihidro-4H-1,3-tiazin-2-il)-N-(2-(trifluorometoxi)fenil)acetamida
- [(2,6-Dicloro-pirimidin-4-il)-metil-amino]-ácido acético
Singularidad
El ácido 2-(metil(6-morfolinopirimidin-4-il)amino)acético es único debido a sus características estructurales específicas, como la combinación de un anillo de morfolina con un anillo de pirimidina y la presencia de un grupo metilamino y una parte de ácido acético. Estos elementos estructurales contribuyen a su reactividad química y actividad biológica distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C11H16N4O3 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-[methyl-(6-morpholin-4-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H16N4O3/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-2-4-18-5-3-15/h6,8H,2-5,7H2,1H3,(H,16,17) |
Clave InChI |
NABNIZXDQVTZBO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=NC=NC(=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



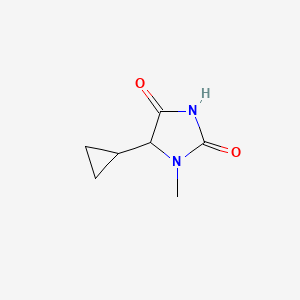
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)

